
DS16570511
Overview
Description
DS16570511 is a small-molecule inhibitor of the mitochondrial calcium uniporter (MCU), a selective calcium channel critical for regulating mitochondrial Ca²⁺ influx, cellular metabolism, and cardiac function . Discovered via high-throughput screening of 120,000 compounds, this compound exhibits dose-dependent inhibition of MCU activity with an IC₅₀ of 7 µM in HEK293A cells . It also inhibits both MCU- and MICU1-dependent Ca²⁺ overload, making it relevant for treating genetic disorders linked to mitochondrial Ca²⁺ dysregulation .
Preparation Methods
The synthesis of DS16570511 involves high-throughput screening of 120,000 small-molecule compounds . The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that this compound is supplied as a powder with a purity of ≥ 98% by HPLC . The compound is stable for up to three years when stored at -20°C and for two years at 4°C .
Chemical Reactions Analysis
DS16570511 undergoes various chemical reactions, primarily focusing on its inhibitory effects on mitochondrial calcium uptake. The compound dose-dependently inhibits serum-induced mitochondrial calcium influx in HEK293A cells with an IC50 of 7 μM . It also inhibits calcium uptake in isolated mitochondria from human cells, rat heart, and pig heart . The major products formed from these reactions are the inhibited calcium influx and increased cardiac contractility without affecting heart rate .
Scientific Research Applications
DS16570511 is a cell-permeable inhibitor of the mitochondrial calcium uniporter, with applications in controlling cardiac functions and studying glutamate excitotoxicity in brain neurons . Research indicates that this compound affects mitochondrial function and calcium homeostasis .
Inhibition of Mitochondrial Calcium Uniporter
This compound inhibits the mitochondrial calcium uniporter (MCU), which is a channel responsible for Ca2+ uptake into mitochondria .
- Mechanism of Action this compound blocks the MCU- or MICU1-dependent increases of Ca2+ influx .
- In Vitro Studies this compound inhibited serum-induced mitochondrial Ca2+ influx in HEK293A cells with an IC50 of 7 μM . It also blocks Ca2+ uptake by isolated mitochondria in both small and large animals .
- Animal Studies this compound blocks mitochondrial Ca2+ overload in Langendorff-perfused beating rat hearts and increases cardiac contractility without affecting heart rate .
Effects on Neurons
This compound has demonstrated neuroprotective effects related to glutamate excitotoxicity .
- Glutamate-Induced Calcium Deregulation this compound slows down the onset of glutamate-induced delayed calcium deregulation in neurons and suppresses their death .
- Mitochondrial Effects At certain doses, this compound can cause hyperpolarization or temporary depolarization of neuronal mitochondria and stimulate cellular respiration .
- Multiple Effects It's important to consider that this compound affects the main energy-transducing functions of mitochondria and inhibits the activity of complex II of the respiratory chain .
Cardiac Function Control
This compound can be used to control cardiac functions .
- Inotropic Effect this compound has an inotropic effect, increasing cardiac contractility without affecting heart rate in perfused hearts .
- Protective Effect It protects against mitochondrial Ca2+ overload .
Cautions
Mechanism of Action
DS16570511 exerts its effects by inhibiting the mitochondrial calcium uniporter. The compound blocks calcium uptake by mitochondria, which is mediated by the mitochondrial calcium uniporter consisting of MCU and MICU1 . The inhibition is dose-dependent and does not affect the mitochondrial membrane potential . The molecular targets involved are the MCU and MICU1 subunits of the mitochondrial calcium uniporter .
Comparison with Similar Compounds
Comparison with Similar Compounds
Key MCU Inhibitors and Their Properties
Below is a comparative analysis of DS16570511 with other MCU modulators:
Mechanistic and Functional Differences
Potency and Selectivity
- This compound vs. This compound, though less potent (IC₅₀ = 7 µM), is cell-permeable and selective for MCU without depolarizing ΔΨm .
- This compound vs. Mitoxantrone : Mitoxantrone (IC₅₀ = 2 µM) is an FDA-approved chemotherapeutic repurposed as an MCU inhibitor. However, its broader pharmacological effects (e.g., DNA intercalation) reduce specificity compared to this compound .
Structural and Functional Insights
Biological Activity
DS16570511 is a small-molecule inhibitor specifically targeting the mitochondrial calcium uniporter (MCU), which plays a crucial role in regulating mitochondrial calcium (Ca²⁺) uptake. This compound has been studied for its potential applications in cardiac function regulation and other physiological processes influenced by mitochondrial calcium dynamics.
Mitochondrial Calcium Uniporter (MCU)
The MCU is a highly selective channel responsible for the influx of Ca²⁺ into mitochondria, which is essential for various cellular functions, including energy production and apoptosis. This compound inhibits this uniporter, thereby modulating mitochondrial Ca²⁺ levels.
Inhibition Characteristics
- IC₅₀ Values : this compound exhibits a dose-dependent inhibition of mitochondrial Ca²⁺ influx in HEK293A cells, with an IC₅₀ of approximately 7 μM .
- Selectivity : The compound demonstrates selectivity for the MCU over other calcium channels, as evidenced by higher IC₅₀ values in cytosolic assays compared to mitochondrial assays .
Experimental Findings
- Cell Culture Studies :
- Isolated Mitochondria :
- Langendorff Perfusion Studies :
Cardiac Function Regulation
The application of this compound in cardiac studies highlights its potential therapeutic benefits. The compound's ability to increase cardiac contractility suggests that it may be useful in treating conditions characterized by impaired cardiac function.
Neutrophil Function Modulation
Recent studies have explored the effects of this compound on neutrophil activity during infections. In MICU1-deficient neutrophils, treatment with this compound enhanced primary degranulation and reduced suicidal NETosis, indicating its role in modulating immune responses .
Therapeutic Implications
The modulation of mitochondrial calcium signaling through compounds like this compound presents a promising avenue for developing treatments for various diseases, including cardiac dysfunction and inflammatory conditions.
Research Findings Summary Table
Q & A
Basic Research Questions
Q. What is the mechanistic role of DS16570511 in targeting mitochondrial calcium uniporter (MCU) activity in glioblastoma stem cells (GSCs)?
this compound inhibits MCU, a key regulator of mitochondrial calcium uptake, disrupting calcium homeostasis critical for GSC proliferation and self-renewal . To validate this mechanism, researchers should:
- Perform calcium flux assays (e.g., using fluorescent indicators like Rhod-2) to measure mitochondrial calcium levels post-treatment.
- Combine inhibition studies with MCU overexpression or knockdown to confirm target specificity.
- Reference dose-response curves (e.g., 25–50 μM concentrations in ) to assess potency thresholds.
Q. What standard assays are used to evaluate this compound’s impact on cell viability in GSC models?
The CellTiter-Glo® Luminescent assay is a gold standard for quantifying ATP levels as a proxy for viable cells . Methodological considerations include:
- Seeding density optimization (e.g., 2,000 cells/well in 96-well plates).
- Time-course measurements (e.g., days 0, 2, 4, and 6) to track dynamic responses.
- Inclusion of controls (e.g., DMSO vehicle) and non-cancerous cell lines (e.g., human astrocytes) to assess selectivity .
Advanced Research Questions
Q. How can researchers resolve contradictory efficacy data for this compound across heterogeneous GSC populations?
Discrepancies may arise due to genetic variability in GSC subclones or differences in MCU expression. To address this:
- Perform single-cell RNA sequencing to correlate MCU expression levels with drug sensitivity.
- Use patient-derived xenograft (PDX) models to evaluate inter-tumor heterogeneity.
- Apply multivariate statistical analysis (e.g., ANOVA with post-hoc tests) to identify confounding variables .
Q. What experimental design principles ensure reproducibility in this compound dose-response studies?
Key steps include:
- Dose Optimization : Pre-test a range (e.g., 10–100 μM) to identify IC50 values, minimizing off-target effects on non-cancerous cells .
- Replication : Use ≥3 biological replicates and technical triplicates to account for variability.
- Documentation : Follow guidelines for detailed method reporting (e.g., Beilstein Journal of Organic Chemistry’s standards for experimental reproducibility) .
Q. How should researchers statistically analyze time-dependent cytotoxicity data from this compound experiments?
Recommended approaches:
- Longitudinal Mixed Models : Account for repeated measures over time.
- Survival Analysis : Kaplan-Meier curves for viability trends.
- Error Reporting : Include confidence intervals and p-values adjusted for multiple comparisons .
Q. Methodological Frameworks
Q. What criteria (e.g., FINER) should guide hypothesis formulation for this compound studies?
Apply the FINER framework :
- Feasible : Ensure access to GSC lines and equipment for calcium imaging.
- Interesting : Explore this compound’s dual effects on proliferation and stemness markers (e.g., SOX2).
- Novel : Investigate synergies with temozolomide or radiation therapy.
- Ethical : Use primary cell lines with IRB approval .
- Relevant : Align with glioblastoma’s unmet therapeutic needs .
Q. How can conflicting results in MCU inhibition studies be systematically addressed?
- Meta-Analysis : Aggregate data from multiple studies (e.g., shRNA knockdown vs. pharmacological inhibition).
- Sensitivity Analysis : Test variables like oxygen tension or nutrient availability in culture conditions.
- Cross-Validation : Compare in vitro findings with in vivo tumor regression metrics .
Q. Data Presentation and Reproducibility
Q. What are the best practices for presenting this compound cytotoxicity data in publications?
- Tables : Summarize IC50 values, cell lines, and statistical parameters (mean ± SD, n-value).
- Figures : Use line graphs for time-course viability and bar charts for dose comparisons.
- Supplementary Materials : Include raw data, protocol details, and instrument calibration logs .
Q. How can researchers ensure methodological transparency for peer replication?
- Detailed Protocols : Specify cell culture conditions (e.g., serum concentration, passage number).
- Reagent Validation : Report batch numbers for this compound and validate purity via HPLC.
- Code Sharing : Provide scripts for data analysis (e.g., R/Python for dose-response modeling) .
Q. Tables for Reference
Table 1. Experimental Parameters for this compound in GSC Studies (Adapted from )
Parameter | Details |
---|---|
Cell Lines | T456, T4121 (GSCs); 16157 (neural stem cells); NHA (astrocytes) |
Dosage | 25 μM, 50 μM (this compound); 0.1% DMSO (control) |
Assay | CellTiter-Glo® Luminescent (viability); tumor sphere size measurement |
Replication | 3 technical replicates per condition |
Table 2. Statistical Methods for this compound Data Analysis
Data Type | Recommended Analysis |
---|---|
Time-Course Viability | Repeated-measures ANOVA |
Dose-Response | Nonlinear regression (log-inhibitor vs. response) |
Heterogeneity Testing | Cluster analysis or principal component analysis (PCA) |
Properties
IUPAC Name |
4-[3-[3-[[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]methylamino]benzoyl]indol-1-yl]butanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H25Cl2N3O4/c1-18-22(29(34-39-18)28-24(31)10-5-11-25(28)32)16-33-20-8-4-7-19(15-20)30(38)23-17-35(14-6-13-27(36)37)26-12-3-2-9-21(23)26/h2-5,7-12,15,17,33H,6,13-14,16H2,1H3,(H,36,37) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIWYGRDFHWYDRW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)CNC3=CC=CC(=C3)C(=O)C4=CN(C5=CC=CC=C54)CCCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H25Cl2N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
562.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.